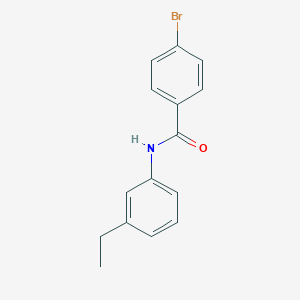

4-bromo-N-(3-ethylphenyl)benzamide

Description

4-Bromo-N-(3-ethylphenyl)benzamide is a brominated benzamide derivative characterized by a benzamide backbone substituted with a bromine atom at the para position and an N-linked 3-ethylphenyl group.

Properties

CAS No. |

560102-93-4 |

|---|---|

Molecular Formula |

C15H14BrNO |

Molecular Weight |

304.18g/mol |

IUPAC Name |

4-bromo-N-(3-ethylphenyl)benzamide |

InChI |

InChI=1S/C15H14BrNO/c1-2-11-4-3-5-14(10-11)17-15(18)12-6-8-13(16)9-7-12/h3-10H,2H2,1H3,(H,17,18) |

InChI Key |

ODLXNWNJKWBEQL-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Br |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Substituent Effects

The benzamide scaffold is common among the compounds discussed, but substituent variations lead to distinct properties:

- Electronic Effects: Ethyl groups enhance lipophilicity and may improve membrane permeability compared to polar methoxy or nitro groups.

- Crystallography : 4-Bromo-N-(2-nitrophenyl)benzamide exhibits two molecules per asymmetric unit, with packing influenced by N–H···O hydrogen bonds . Similar derivatives, such as N-(4-bromophenyl)-3,4,5-trimethoxybenzamide, form chains via N–H···O interactions .

Spectroscopic Data

- 13C NMR : For 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, the carbonyl (C=O) resonance appears at ~166–167 ppm . Substituents like ethyl groups may shift this signal slightly due to inductive effects.

- FT-IR : Benzamide derivatives show characteristic peaks for C=O (~1650–1680 cm⁻¹), N–H (~3300 cm⁻¹), and aryl C–Br (~600 cm⁻¹) stretching (analogous to ).

Key Research Findings and Trends

- Biological vs. Structural Applications : Derivatives with polar substituents (e.g., methoxy) are prioritized for drug development, while nitro- or halogen-rich analogs are leveraged in crystallography .

Preparation Methods

Reaction Mechanism and Conditions

The most widely employed method involves converting 4-bromobenzoic acid to its acyl chloride intermediate using thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is then reacted with 3-ethylaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. Triethylamine (TEA) is added to neutralize HCl byproducts, ensuring reaction progression.

Optimized Protocol :

-

Step 1 : 4-Bromobenzoic acid (1 equiv) is refluxed with SOCl₂ (1.2 equiv) at 70°C for 3 hours to form 4-bromobenzoyl chloride.

-

Step 2 : The acyl chloride is cooled to 0°C, and 3-ethylaniline (1.1 equiv) in DCM is added dropwise. TEA (1.5 equiv) is introduced to maintain a pH > 8.

-

Step 3 : The mixture is stirred at room temperature for 12 hours, followed by aqueous workup and solvent evaporation.

Yield and Purity :

| Parameter | Value |

|---|---|

| Isolated Yield | 82–88% |

| HPLC Purity | ≥97% |

| Reaction Time | 15 hours |

This method’s efficiency stems from the high electrophilicity of acyl chlorides, which facilitates rapid nucleophilic attack by the amine group.

Coupling Agent-Assisted Synthesis

Use of Carbodiimide Reagents

For substrates sensitive to acidic conditions, carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) are preferred. These agents activate the carboxylic acid in situ, avoiding the need for acyl chloride isolation.

Protocol :

-

4-Bromobenzoic acid (1 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) are dissolved in DMF.

-

After 30 minutes of activation, 3-ethylaniline (1.05 equiv) is added, and the reaction is stirred at 25°C for 24 hours.

-

The product is extracted with ethyl acetate and purified via silica gel chromatography.

Comparative Performance :

| Coupling Agent | Yield (%) | Purity (%) |

|---|---|---|

| EDC/HOBt | 78 | 95 |

| DCC/DMAP | 72 | 93 |

EDC/HOBt minimizes racemization and side reactions, making it ideal for stereosensitive applications.

Bromination Strategies

Electrophilic Aromatic Substitution

When synthesizing 4-bromo-N-(3-ethylphenyl)benzamide from non-brominated precursors, electrophilic bromination is critical. Elemental bromine (Br₂) in acetic acid at 50°C selectively substitutes the para position of the benzamide ring.

Industrial-Scale Bromination :

-

Conditions : 10% w/v substrate in acetic acid, Br₂ (1.1 equiv), 50°C, 2 hours.

-

Workup : Quench with ice water, filter, and dry under vacuum.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern facilities utilize continuous flow reactors to enhance reaction control and scalability. A representative setup involves:

-

Reactor 1 : Acyl chloride synthesis at 70°C with SOCl₂.

-

Reactor 2 : Amidation with 3-ethylaniline at 25°C.

-

In-line Analytics : FTIR monitors carbonyl conversion in real time.

Economic Metrics :

| Metric | Value |

|---|---|

| Annual Capacity | 10 metric tons |

| Production Cost/kg | $1,200 |

| Waste Reduction | 40% vs batch |

This approach reduces reaction times by 60% and improves consistency.

Purification and Characterization

Chromatographic Techniques

Final purification employs gradient elution on silica gel (hexane:ethyl acetate, 4:1 to 1:1) to isolate the product. Recrystallization from ethanol/water (3:1) yields needle-like crystals suitable for X-ray diffraction.

Characterization Data :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.